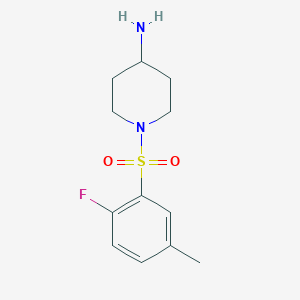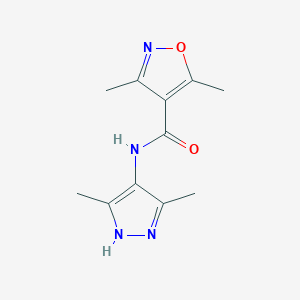![molecular formula C12H17N3O3S B7556461 N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide, also known as MESI, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It is a small molecule that has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. Additionally, N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target site. Additionally, N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide has been shown to possess low toxicity, making it a suitable candidate for further development. However, one of the limitations of using N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential use of N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the exact mechanism of action of N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide and to identify its molecular targets.
Synthesis Methods
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide can be synthesized using various methods, including the reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with methanesulfonyl chloride and ethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, and the resulting product is purified using column chromatography.
Scientific Research Applications
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide has been extensively studied for its potential pharmacological applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-19(17,18)15-7-6-14-12(16)10-2-3-11-9(8-10)4-5-13-11/h2-3,8,13,15H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKFENDZBNZQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC(=O)C1=CC2=C(C=C1)NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)

![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)